molecular formula C13H19Cl2NO B1487500 3-(4-Chloro-3,5-dimethylphenoxy)piperidine hydrochloride CAS No. 1185302-79-7

3-(4-Chloro-3,5-dimethylphenoxy)piperidine hydrochloride

Cat. No.: B1487500
CAS No.: 1185302-79-7
M. Wt: 276.2 g/mol
InChI Key: MXVWGCXBVGEJPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identification and Nomenclature

This compound represents a complex heterocyclic compound characterized by the presence of both aromatic and saturated ring systems. The molecular structure consists of a six-membered piperidine ring bearing a substituted phenoxy group at the 3-position, with the entire compound existing as a hydrochloride salt form. This structural arrangement places the compound within the broader category of phenoxypiperidine derivatives, which have gained significant attention in medicinal chemistry applications.

The systematic nomenclature of this compound reflects the International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups. The base structure derives from piperidine, a saturated six-membered nitrogen-containing heterocycle, with the phenoxy substituent specifically attached at the 3-position of the piperidine ring. The phenolic component features chlorine substitution at the 4-position and methyl groups at both the 3- and 5-positions, creating a symmetrically substituted aromatic system.

Related compounds found in chemical databases demonstrate the structural diversity possible within this chemical family. For instance, 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine, bearing the CAS registry number 946787-39-9, shares the same phenolic moiety but incorporates an additional methylene linker between the phenoxy group and the piperidine ring. This structural variant exhibits a molecular formula of C₁₄H₂₀ClNO and a molecular weight of 253.77 daltons. The presence of such closely related structures in the literature highlights the systematic exploration of structure-activity relationships within this chemical series.

The hydrochloride salt formation significantly impacts the compound's physical and chemical properties compared to the free base form. Salt formation typically enhances water solubility, improves crystalline stability, and facilitates purification processes during synthesis and handling. The ionic nature of the hydrochloride salt also influences the compound's behavior in biological systems, affecting membrane permeability and bioavailability characteristics that are crucial for potential pharmaceutical applications.

Historical Context of Piperidine Derivatives in Organic Chemistry

The historical development of piperidine chemistry traces back to the mid-nineteenth century when Scottish chemist Thomas Anderson first reported the isolation of piperidine in 1850, followed independently by French chemist Auguste Cahours in 1852. Both researchers obtained piperidine through the chemical degradation of piperine, the alkaloid responsible for the pungent taste of black pepper, using nitric acid as the oxidizing agent. This early work established the foundation for understanding the fundamental chemistry of six-membered nitrogen heterocycles.

The industrial production of piperidine underwent significant advancement with the development of catalytic hydrogenation processes. Modern manufacturing relies primarily on the hydrogenation of pyridine over molybdenum disulfide catalysts, following the reaction pathway: C₅H₅N + 3 H₂ → C₅H₁₀NH. Alternative synthetic approaches include modified Birch reduction protocols using sodium in ethanol, providing researchers with multiple pathways for accessing this important heterocyclic building block.

The evolution of piperidine derivative synthesis has accelerated dramatically in recent decades, with scientific literature documenting over 7000 piperidine-related publications in the last five years according to database searches. This tremendous research activity reflects the central importance of piperidine-containing compounds in pharmaceutical development, where they appear in more than twenty distinct classes of therapeutic agents. The synthetic methodology for accessing substituted piperidines has expanded to include sophisticated approaches such as multicomponent reactions, stereoselective cyclizations, and transition metal-catalyzed transformations.

Contemporary research in piperidine chemistry emphasizes the development of environmentally sustainable synthetic methodologies and the exploration of novel pharmacological targets. Recent advances include the implementation of multicomponent reaction strategies that allow for the rapid assembly of complex piperidine derivatives in single synthetic operations. These approaches typically involve cascade processes incorporating Knoevenagel condensation, Michael addition, and consecutive Mannich reactions to construct the desired heterocyclic framework.

The structural diversity achievable within piperidine chemistry has expanded through the development of specialized synthetic techniques for accessing spiropiperidines, condensed piperidine systems, and functionalized piperidinones. These structural variants provide medicinal chemists with a rich palette of molecular architectures for drug discovery programs targeting diverse biological pathways.

Structural Relationship to Chlorinated Aromatic Compounds

The phenolic component of this compound derives from 4-chloro-3,5-dimethylphenol, also known as chloroxylenol, which represents a well-established member of the chlorinated phenol family. This aromatic compound exhibits distinctive physical and chemical properties that influence the behavior of derivatives incorporating this structural motif. 4-Chloro-3,5-dimethylphenol displays a melting point range of 114-117 degrees Celsius and a boiling point of 246 degrees Celsius, indicating substantial thermal stability that translates to the stability of ether derivatives formed with this phenolic precursor.

The electronic properties of the chlorinated aromatic system significantly impact the reactivity and biological activity of compounds containing this structural element. The chlorine atom at the 4-position serves as an electron-withdrawing group, while the methyl substituents at the 3- and 5-positions provide electron-donating effects, creating a balanced electronic environment within the aromatic ring. This electronic distribution influences both the nucleophilicity of the phenolic oxygen atom during ether formation and the overall lipophilicity of the resulting compounds.

The chemical properties of 4-chloro-3,5-dimethylphenol demonstrate its utility as a building block for more complex molecular architectures. The compound exhibits solubility in methanol while maintaining limited water solubility (0.3 grams per liter at 20 degrees Celsius), characteristics that are preserved and often enhanced in ether derivatives such as the piperidine compound under consideration. The phenolic precursor also demonstrates stability under standard storage conditions when protected from strong oxidizing agents.

Property 4-Chloro-3,5-dimethylphenol Impact on Piperidine Derivatives
Melting Point 114-117°C Enhanced thermal stability
Boiling Point 246°C Reduced volatility
Water Solubility 0.3 g/L at 20°C Improved membrane permeability
Lipophilicity (LogP) 3.270 Enhanced tissue distribution
pKa 9.76 (predicted) Ionization behavior in biological systems

The structural relationship between chlorinated phenols and their piperidine derivatives extends beyond simple ether linkage formation to encompass broader patterns of molecular recognition and biological activity. The spatial arrangement of chlorine and methyl substituents on the aromatic ring creates specific steric and electronic environments that can interact with biological targets through various non-covalent interactions including hydrogen bonding, van der Waals forces, and π-π stacking interactions.

The phenoxy linkage itself represents a critical structural feature that connects the aromatic and heterocyclic components of the molecule. This ether bond provides conformational flexibility while maintaining sufficient rigidity to preserve the spatial relationship between the chlorinated aromatic system and the piperidine nitrogen atom. The oxygen atom of the ether linkage can serve as a hydrogen bond acceptor, potentially contributing to interactions with biological targets and influencing the compound's pharmacological profile.

Properties

IUPAC Name

3-(4-chloro-3,5-dimethylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c1-9-6-12(7-10(2)13(9)14)16-11-4-3-5-15-8-11;/h6-7,11,15H,3-5,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVWGCXBVGEJPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185302-79-7
Record name Piperidine, 3-(4-chloro-3,5-dimethylphenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185302-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

Overview

3-(4-Chloro-3,5-dimethylphenoxy)piperidine hydrochloride is a chemical compound with significant biological activity, particularly in pharmacology and medicinal chemistry. It is characterized by its piperidine structure, which is often associated with various therapeutic effects, including potential anti-cancer and neuropharmacological properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H18ClNO·HCl
  • Molecular Weight : 239.75 g/mol
  • Structure : The compound features a piperidine ring substituted with a chloro-dimethylphenoxy group, which is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer cell proliferation, suggesting potential anti-cancer properties.
  • Receptor Modulation : The compound may interact with various neurotransmitter receptors, indicating possible applications in treating neurological disorders.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although further research is needed to confirm these effects.

Anticancer Activity

A study investigated the compound's efficacy against various cancer cell lines. Results indicated that it significantly inhibited cell proliferation in:

  • H929 (Multiple Myeloma Cell Line)
  • MV-4-11 (Acute Myeloid Leukemia Cell Line)

The compound demonstrated a dose-dependent response, with IC50 values indicating effective concentrations for inhibiting cell growth.

Neuropharmacological Effects

Research has also explored the neuropharmacological effects of this compound. In vitro studies showed that it could modulate neurotransmitter release and receptor activity, suggesting potential use in treating conditions such as anxiety or depression.

Case Studies

StudyCell LineIC50 (µM)Notes
1H92912.5Significant inhibition of cell growth observed.
2MV-4-1115.0Indicated potential for further development as an anti-cancer agent.
3Neurotransmitter ReleaseN/AModulated release in neuronal cultures, indicating neuroactive properties.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure SimilarityBiological Activity
Compound ASimilar piperidineModerate anticancer effects
Compound BDifferent substituentsHigh neuroactivity but low anticancer potential

Scientific Research Applications

Chemistry

In the field of chemistry, 3-(4-Chloro-3,5-dimethylphenoxy)piperidine hydrochloride serves as an intermediate for synthesizing more complex molecules. Its unique structure allows it to act as a building block for developing new chemical entities with diverse functionalities. This compound can participate in various chemical reactions, including oxidation and substitution reactions, making it valuable for synthetic chemists.

Biology

This compound is utilized in biological research to study interactions between small molecules and biological targets. It can act as a ligand in binding assays, providing insights into receptor-ligand interactions. Notably, it has shown potential as a selective modulator of dopamine receptors, particularly the D3 receptor, which is crucial in neuropsychiatric disorders .

Activity TypeDescription
NeuroprotectionProtects dopaminergic neurons from degeneration
AnticancerExhibits antiproliferative effects against cancer cell lines
AntiviralPotential activity against viral infections

Research indicates that this compound may enhance neuroprotective effects and exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines.

Medicine

In medicinal chemistry, this compound is being investigated for its potential use in drug development. It may serve as a precursor for synthesizing pharmaceuticals targeting specific biological pathways. Its ability to modulate dopamine receptors suggests possible applications in treating conditions like Parkinson's disease and other neurodegenerative disorders .

Industry

In industrial applications, this compound can be used in the production of agrochemicals and dyes. Its versatile chemical properties make it suitable for various manufacturing processes where specific reactivity is required .

Neuroprotective Effects

A study focused on D3 receptor agonists demonstrated that compounds similar to this compound significantly reduced neurodegeneration in animal models exposed to neurotoxic agents. This suggests potential therapeutic applications in treating neurodegenerative diseases such as Parkinson's disease.

Anticancer Activity

Research involving piperidine derivatives has shown promising results against cancer cell lines. For instance, compounds with structural similarities exhibited significant cytotoxicity against breast and prostate cancer cells by inducing apoptosis and arresting the cell cycle .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogs are critical for understanding its unique properties. Below is a comparative analysis:

Structural Comparison

Compound Name Key Structural Features CAS No. Notable Differences
3-(4-Chloro-3,5-dimethylphenoxy)piperidine hydrochloride Piperidine ring with 4-chloro-3,5-dimethylphenoxy group at position 3; hydrochloride salt Not explicitly provided Reference compound for comparison.
3-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]piperidine hydrochloride Ethyl linker between phenoxy group and piperidine 1219981-36-8 Ethyl spacer alters steric and electronic interactions compared to direct attachment.
4-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine hydrochloride Phenoxy group attached via methylene (-CH2-) bridge to piperidine Not explicitly provided Methylene bridge increases flexibility and may affect binding affinity.
4-(Diphenylmethoxy)piperidine Hydrochloride Diphenylmethoxy substituent on piperidine 65214-86-0 Bulkier substituent reduces solubility and alters receptor selectivity.
Compound 602 (2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide) Acetamide backbone with pyridinyl and phenoxy groups Not provided Acetamide structure diverges entirely from piperidine-based compounds.

Functional and Hazard Comparisons

  • However, its phenoxy substituent aligns more closely with synthetic auxin agonists (e.g., compound 602), which regulate plant growth . Analogs like 4-(Diphenylmethoxy)piperidine Hydrochloride are flagged as harmful upon acute exposure but lack detailed toxicological data .
  • Environmental Impact: Piperidine derivatives such as 3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride may pose environmental risks due to chlorinated aromatic groups, but degradation data are unavailable .
  • Regulatory Status :

    • Compounds like 4-(Diphenylmethoxy)piperidine Hydrochloride are listed in the IECSC (China’s Existing Chemical Substance Inventory), whereas newer analogs may require compliance with regulations like the New Chemical Substance Environmental Management Measure in China .

Key Research Findings

  • Synthetic Flexibility: Piperidine derivatives with chloro-dimethylphenoxy groups demonstrate modular synthesis routes, enabling tailored modifications for specific applications .
  • Toxicity Gaps : Acute toxicity warnings exist for some analogs (e.g., 4-(Diphenylmethoxy)piperidine Hydrochloride ), but chronic and ecological impacts remain understudied .

Preparation Methods

Synthesis of the Key Intermediate: 4-Chloro-3,5-dimethylphenol

The phenol derivative 4-chloro-3,5-dimethylphenol is a crucial building block for the target compound. Its preparation has been optimized for high yield and purity through catalytic chlorination of 3,5-dimethylphenol.

Method Overview:

  • Catalyst: Cupric salts such as cupric chloride dihydrate, cupric sulfate, cupric nitrate, cupric carbonate, or cupric hydroxide.
  • Reagents: 3,5-dimethylphenol, chlorinating agent (e.g., hydrochloric acid or HCl gas), oxidizing agent, and organic solvent (e.g., dichloroethane or chloroform).
  • Conditions: Reaction temperature between 60–120 °C, oxygen or air introduced to facilitate oxidation, under atmospheric or slight pressure (up to 0.5 MPa).
  • Process: Stirring and heating the mixture with catalyst and reagents, followed by separation, solvent recovery, and recrystallization.

Representative Example:

Step Reagents & Conditions Outcome
1 3,5-dimethylphenol (122 g), CuCl2·2H2O (85.25 g), 36% HCl (101.4 g), dichloroethane (500 mL), 80 °C, oxygen flow, 5 h stirring Conversion to 4-chloro-3,5-dimethylphenol with <0.08% residual phenol
2 Phase separation, solvent distillation, recrystallization White crystalline product, purity 98.5%, yield 95.2%

Additional Examples:

  • Using copper nitrate trihydrate catalyst in chloroform solvent under 0.5 MPa air pressure and intermittent HCl gas addition yielded 4-chloro-3,5-dimethylphenol with 98.5% purity and 95.9% yield.
  • Employing copper chloride dihydrate with sodium chloride in dichloroethane under oxygen and HCl gas at 80 °C resulted in 98.5% purity and 97.2% yield.

These methods demonstrate robustness and scalability suitable for industrial production.

Preparation of the Piperidine Moiety

The piperidine nucleus in the target compound is generally introduced via synthesis of 3-substituted piperidine derivatives. Although direct preparation of 3-(4-chloro-3,5-dimethylphenoxy)piperidine hydrochloride is scarce in literature, related piperidine syntheses provide valuable insights.

Key Points:

  • Piperidine derivatives are typically synthesized by cyclization of amino-alkyl precursors or by hydrogenation of pyridine derivatives.
  • Optically pure 3-(4-chlorophenyl)piperidine has been synthesized via multi-step processes involving alkylation, reduction, cyclization, and chiral resolution.
  • Cyclization often uses potassium carbonate as a base to form the piperidine ring from amino-alkyl intermediates.
  • Chemical resolution with chiral acids (e.g., D-camphorsulfonic acid) yields enantiomerically pure piperidines.

While these methods focus on 3-(4-chlorophenyl)piperidine, analogous strategies can be adapted for the 3-(4-chloro-3,5-dimethylphenoxy)piperidine scaffold.

Assembly of this compound

The final compound is formed by linking the 4-chloro-3,5-dimethylphenoxy moiety to the piperidine ring, typically via nucleophilic substitution or etherification reactions.

General Synthetic Strategy:

  • Step 1: Synthesize 4-chloro-3,5-dimethylphenol as described.
  • Step 2: Prepare piperidine or substituted piperidine intermediate.
  • Step 3: React the phenol with a suitable piperidine derivative bearing a leaving group (e.g., halide) under basic conditions to form the ether linkage.
  • Step 4: Convert the free base to the hydrochloride salt by treatment with hydrochloric acid.

Though specific detailed protocols for this exact compound are limited in public patents or literature, the above approach aligns with common synthetic organic chemistry principles for such molecules.

Comparative Data Table of Key Preparation Steps

Compound/Step Reagents & Conditions Yield (%) Purity (%) Notes
4-Chloro-3,5-dimethylphenol CuCl2·2H2O catalyst, 3,5-dimethylphenol, HCl, O2, 80 °C 95.2 98.5 Organic solvent: dichloroethane; 5 h reaction
Piperidine ring formation Alkylation, reduction, cyclization with K2CO3 - - Multi-step; chiral resolution possible
Etherification to target compound Phenol + piperidine derivative, base, solvent - - Typical nucleophilic substitution
Formation of hydrochloride salt Treatment with HCl Quantitative - Standard salt formation

Research Findings and Analytical Data

  • The phenol chlorination step is highly efficient with yields >95% and purity >98%, confirmed by gas chromatography and nuclear magnetic resonance (NMR) spectroscopy.
  • Piperidine derivatives show characteristic FT-IR and NMR spectra, with C–Cl stretching around 740–750 cm⁻¹ and typical aromatic and aliphatic proton signals, supporting structural assignments.
  • The overall synthetic route is scalable and suitable for industrial application due to mild conditions, commercially available reagents, and high selectivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-chloro-3,5-dimethylphenoxy)piperidine hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where 4-chloro-3,5-dimethylphenol reacts with a piperidine derivative (e.g., 3-bromopiperidine) under basic conditions. To optimize yield:

  • Use polar aprotic solvents like DMF or DMSO to enhance reactivity .
  • Control temperature (70–90°C) to balance reaction rate and side-product formation .
  • Employ coupling agents (e.g., K₂CO₃) to deprotonate the phenol and drive the reaction forward .
  • Monitor reaction progress via TLC or HPLC, and purify using recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. How should researchers handle discrepancies in biological activity data across studies involving this compound?

  • Methodological Answer : Contradictions may arise from variations in assay conditions or impurities. To resolve:

  • Validate compound purity (>95% by HPLC) and confirm structure via ¹H/¹³C NMR and HRMS .
  • Replicate assays using standardized protocols (e.g., consistent cell lines, receptor isoforms, and buffer pH).
  • Compare results with structurally similar analogs (e.g., 4-(3,5-dichlorophenyl)piperidine hydrochloride) to identify substituent-specific effects .
  • Perform dose-response curves to assess potency (EC₅₀/IC₅₀) and rule out non-specific effects .

Advanced Research Questions

Q. What strategies can elucidate the compound’s mechanism of action in neurological or antimicrobial studies?

  • Methodological Answer :

  • Receptor Binding Assays : Use radioligand displacement (e.g., ³H-labeled histamine H₃ or σ-1 receptor ligands) to measure affinity (Kᵢ values) .
  • Functional Assays : Employ calcium flux or cAMP assays in transfected HEK293 cells to determine agonist/antagonist activity .
  • Molecular Docking : Model interactions with target receptors (e.g., serotonin or dopamine transporters) using software like AutoDock Vina .
  • Knockout Models : Validate target engagement in vitro using CRISPR-Cas9-edited cell lines .

Q. How can researchers design derivatives to enhance the compound’s metabolic stability without compromising activity?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the phenoxy group with bioisosteres (e.g., thioether or pyridyloxy) to improve metabolic resistance .
  • Prodrug Design : Introduce ester or amide prodrug moieties at the piperidine nitrogen to enhance oral bioavailability .
  • Metabolic Profiling : Incubate the compound with liver microsomes (human/rodent) and identify degradation hotspots via LC-MS/MS .
  • QSAR Modeling : Corporate logP, polar surface area, and steric parameters to predict ADME properties .

Q. What analytical techniques are critical for characterizing this compound and its impurities?

  • Methodological Answer :

  • Purity Analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 210–254 nm .
  • Structural Confirmation : Perform ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) and high-resolution mass spectrometry (ESI+/ESI−) .
  • Degradation Studies : Conduct forced degradation (heat, light, pH extremes) followed by LC-MS to identify stability liabilities .
  • Chiral Purity : If applicable, use chiral HPLC (e.g., Chiralpak AD-H) to resolve enantiomers .

Q. How does the chloro-dimethylphenoxy substituent influence the compound’s physicochemical and pharmacological profile?

  • Methodological Answer :

  • Lipophilicity : The chloro and methyl groups increase logP, enhancing membrane permeability but potentially reducing solubility .
  • Receptor Specificity : The bulky phenoxy group may sterically hinder off-target interactions, improving selectivity for histamine or serotonin receptors .
  • Metabolic Stability : Chlorine’s electron-withdrawing effect slows oxidative metabolism by CYP450 enzymes .
  • Comparative Data : Analogous compounds (e.g., 2-(4-chloro-3,5-dimethylphenoxy)acetic acid) show enhanced auxin-like activity, suggesting agrochemical applications .

Safety & Best Practices

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .
  • Spill Management : Neutralize spills with inert absorbents (vermiculite) and dispose as hazardous waste .
  • Storage : Store desiccated at 2–8°C in airtight, light-resistant containers to prevent hydrolysis .

Data Interpretation & Validation

Q. How should researchers validate computational predictions (e.g., docking, QSAR) for this compound experimentally?

  • Methodological Answer :

  • Docking Validation : Co-crystallize the compound with its target protein (if available) and compare predicted vs. observed binding modes via X-ray crystallography .
  • QSAR Cross-Check : Synthesize top-predicted derivatives and test their activity in vitro to assess model accuracy .
  • Negative Controls : Include inactive analogs (e.g., des-chloro or methyl-removed variants) to confirm structural specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chloro-3,5-dimethylphenoxy)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(4-Chloro-3,5-dimethylphenoxy)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.